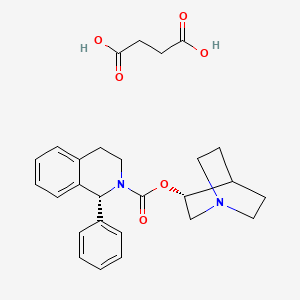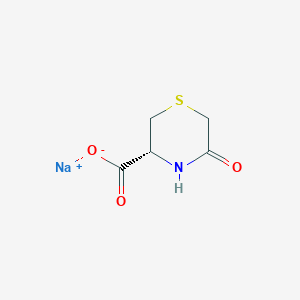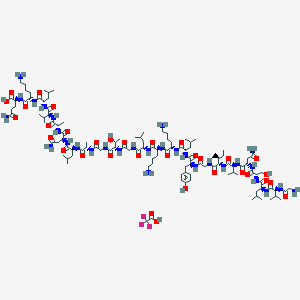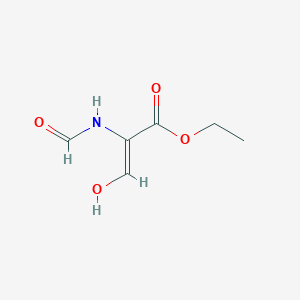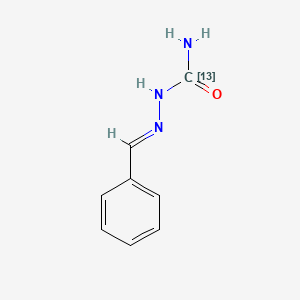
8:2 フルオロテロマーリン酸モノエステル
説明
Perfluorodecyl phosphate is a monoalkyl phosphate in which the alkyl group specified is perfluorodecyl. It has a role as an environmental contaminant and a xenobiotic.
科学的研究の応用
毒性学的研究
8:2 フルオロテロマーリン酸モノエステルは、ペルフルオロアルキルおよびポリフルオロアルキル物質(PFAS)のグループに属します {svg_1}. PFASが人間の健康に及ぼす影響を理解するために、毒性学的研究で使用されてきました {svg_2}. 特に、PFASの効力を比較するために、ヒト肝臓スフェロイドの高スループットトランスクリプトーム解析で使用されてきました {svg_3}.
遺伝子発現プロファイリング
この化合物は、遺伝子発現プロファイリング研究で使用されてきました。 これらの研究は、高スループットトランスクリプトミクスと次世代シーケンスを使用して、PFASなどのあまり知られていない化学物質に関するデータを集めています {svg_4}. これらの研究の包括的な目的は、ヒトの健康リスク評価のためのリードアクロスと効力ランキングを促進し、作用機序を調査することです {svg_5}.
肝臓の健康に関する研究
研究によると、8:2 フルオロテロマーリン酸モノエステルを含む一部のPFASは、肝臓の健康に大きな役割を果たす脂質代謝に影響を与える可能性があります {svg_6}. 研究では、ヒト初代肝細胞を使用して、PFASがヒトに肝臓への影響を与えるかどうかを調べてきました {svg_7}.
環境汚染に関する研究
PFASは、幅広い用途、持続性、および高い移動性があるため、ヒトと環境に普遍的に存在しています {svg_8}. そのため、8:2 フルオロテロマーリン酸モノエステルは、ヒトと野生生物におけるペルフルオロアルキル酸の環境汚染とそれに続く検出を調査する研究で使用されてきました {svg_9}.
産業用途
8:2 フルオロテロマーリン酸モノエステルを含むPFASは、撥水性と撥油性があるため、さまざまな商業的および産業的な用途があります {svg_10}. これらの物質は、ローション、クレンザー、マニキュア、シェービングクリーム、ファンデーション、口紅、アイライナー、アイシャドウ、マスカラなど、一部の化粧品に意図的に添加されています {svg_11}.
消火剤
8:2 フルオロテロマーリン酸モノエステルは、消火剤で使用されています {svg_12}. これらの泡は、空港や軍事基地の消火訓練場など、使用場所の近くにある飲料水や土壌を汚染する可能性があります {svg_13}.
作用機序
Mode of Action
The compound interacts with its targets by inducing changes in gene expression . Specifically, longer-chain compounds (7–10 carbons) were more likely to induce changes in gene expression .
Biochemical Pathways
It is known that some pfas, including 8:2 fluorotelomer phosphate monoester, affect lipid metabolism . Dysregulation of lipid metabolism plays a major role in the development and progression of liver cancers .
Pharmacokinetics
It is known that pfas are ubiquitously found in humans and the environment due to their wide use, persistence, and high mobility . More research is needed to fully understand the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action include changes in gene expression and potential cytotoxicity . In rodents, PFOS exposure increased inflammation and steatosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. PFAS can contaminate drinking water and soil in proximity to locations where fire-fighting foams are used, including fire fighting training areas at airports and military bases . The compound’s action can also be influenced by the presence of other chemicals in the environment .
将来の方向性
Limited availability of fish metabolic pathways for PFAS may lead to risk assessments with inherent uncertainties based only upon the parent chemical or the assumption that the biodegradation or mammalian metabolism map data will serve as an adequate surrogate . This emphasizes the importance and utility of collating metabolism into a searchable database .
生化学分析
Biochemical Properties
8:2 Fluorotelomer phosphate monoester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα). The interaction with PPARα can lead to alterations in lipid metabolism and energy homeostasis. Additionally, 8:2 Fluorotelomer phosphate monoester can bind to serum albumin, affecting its transport and distribution in the bloodstream .
Cellular Effects
The effects of 8:2 Fluorotelomer phosphate monoester on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 8:2 Fluorotelomer phosphate monoester can lead to changes in the expression of genes involved in oxidative stress response and inflammation. It can also disrupt mitochondrial function, leading to altered cellular energy production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 8:2 Fluorotelomer phosphate monoester exerts its effects through several mechanisms. One of the primary mechanisms is the binding to nuclear receptors such as PPARα, which leads to the activation or inhibition of target genes involved in lipid metabolism and inflammation. Additionally, 8:2 Fluorotelomer phosphate monoester can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8:2 Fluorotelomer phosphate monoester can change over time. Studies have shown that this compound is relatively stable and can persist in biological systems for extended periods. Over time, 8:2 Fluorotelomer phosphate monoester can undergo degradation, leading to the formation of various metabolites. Long-term exposure to this compound has been associated with chronic effects on cellular function, including persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 8:2 Fluorotelomer phosphate monoester vary with different dosages in animal models. At low doses, this compound can induce mild alterations in lipid metabolism and gene expression. At higher doses, 8:2 Fluorotelomer phosphate monoester can cause significant toxic effects, including liver damage, endocrine disruption, and immunotoxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
8:2 Fluorotelomer phosphate monoester is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites, including perfluorooctanoic acid (PFOA). The metabolic flux of 8:2 Fluorotelomer phosphate monoester can influence the levels of key metabolites, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 8:2 Fluorotelomer phosphate monoester within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to serum albumin, facilitating its transport in the bloodstream. Additionally, 8:2 Fluorotelomer phosphate monoester can be taken up by cells through specific transporters, leading to its accumulation in various tissues, including the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 8:2 Fluorotelomer phosphate monoester can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and energy production. Additionally, 8:2 Fluorotelomer phosphate monoester can undergo post-translational modifications, such as phosphorylation, which can affect its targeting to specific cellular compartments .
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIABSAQIFYEDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874027 | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-03-2 | |
| Record name | Mono[2-(perfluorooctyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



